Cas no 1269290-96-1 (4-Bromo-2-cyanonicotinic acid)

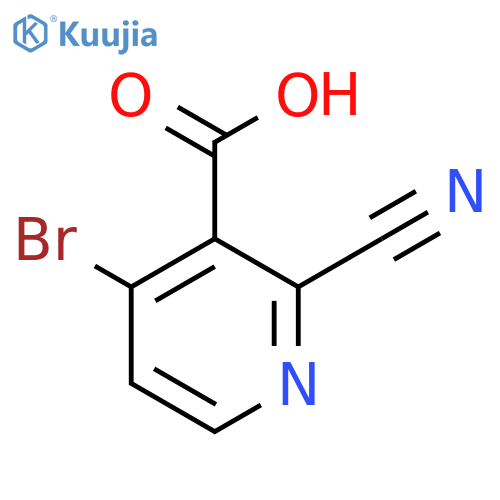

4-Bromo-2-cyanonicotinic acid structure

商品名:4-Bromo-2-cyanonicotinic acid

CAS番号:1269290-96-1

MF:C7H3BrN2O2

メガワット:227.014920473099

CID:4803197

4-Bromo-2-cyanonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-cyanonicotinic acid

-

- インチ: 1S/C7H3BrN2O2/c8-4-1-2-10-5(3-9)6(4)7(11)12/h1-2H,(H,11,12)

- InChIKey: KOIZMZLDXCFENL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CN=C(C#N)C=1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 235

- トポロジー分子極性表面積: 74

- 疎水性パラメータ計算基準値(XlogP): 1.1

4-Bromo-2-cyanonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012838-1g |

4-Bromo-2-cyanonicotinic acid |

1269290-96-1 | 95% | 1g |

3,155.55 USD | 2021-05-31 | |

| Alichem | A029012838-250mg |

4-Bromo-2-cyanonicotinic acid |

1269290-96-1 | 95% | 250mg |

1,068.20 USD | 2021-05-31 |

4-Bromo-2-cyanonicotinic acid 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ping Tong Food Funct., 2020,11, 628-639

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1269290-96-1 (4-Bromo-2-cyanonicotinic acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬